methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate
CAS No.: 2549023-61-0
Cat. No.: VC11854905
Molecular Formula: C9H13N3O3S
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549023-61-0 |
|---|---|
| Molecular Formula | C9H13N3O3S |
| Molecular Weight | 243.29 g/mol |
| IUPAC Name | methyl 4-amino-3-(propan-2-ylcarbamoyl)-1,2-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H13N3O3S/c1-4(2)11-8(13)6-5(10)7(16-12-6)9(14)15-3/h4H,10H2,1-3H3,(H,11,13) |
| Standard InChI Key | SUHXAAHZTPUQBQ-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=NSC(=C1N)C(=O)OC |
| Canonical SMILES | CC(C)NC(=O)C1=NSC(=C1N)C(=O)OC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure features a thiazole core substituted with an amino group at position 4, a propan-2-yl carbamoyl group at position 3, and a methyl ester at position 5 (Figure 1). Key physicochemical properties include:
The presence of both hydrogen bond donors (2) and acceptors (6) contributes to its moderate solubility in polar solvents, while the methyl ester enhances membrane permeability .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate typically involves multi-step condensation and functionalization reactions :
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or α-haloesters under basic conditions .
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Carbamoylation: Reaction of the intermediate thiazole-amine with isopropyl isocyanate to introduce the carbamoyl group.
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Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methanol under acidic conditions .
A representative pathway is outlined below:
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Step 1: Condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with 3-aminopropanoic acid derivatives .
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Step 2: Deprotection of the Boc group (tert-butoxycarbonyl) using HCl in dioxane .
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Step 3: Coupling with isopropyl isocyanate via HATU/EDC-mediated amide bond formation .
Structural Modifications
Modifications to the thiazole scaffold significantly impact bioactivity:
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Amino Group at C4: Critical for hydrogen bonding with biological targets (e.g., enzymes) .
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Propan-2-yl Carbamoyl at C3: Enhances lipophilicity and selectivity for hydrophobic binding pockets.
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Methyl Ester at C5: Improves metabolic stability compared to free carboxylic acids .
Analytical and Pharmacokinetic Profiling
Chromatographic Analysis
Reverse-phase HPLC methods (C18 column, acetonitrile/water gradient) are employed to assess purity, with retention times typically between 8–12 minutes .
ADME Properties
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Absorption: Moderate oral bioavailability due to balanced logP (~3.0).
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Metabolism: Ester hydrolysis by hepatic carboxylesterases yields the active carboxylic acid metabolite .
Future Directions and Challenges
While preclinical data are promising, further studies are needed to:
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